Cas no 2680599-34-0 (2-{benzyl(benzyloxy)carbonylamino}-3-cyclohexylpropanoic acid)

2-{benzyl(benzyloxy)carbonylamino}-3-cyclohexylpropanoic acid 化学的及び物理的性質
名前と識別子
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- 2680599-34-0
- EN300-28302991
- 2-{benzyl[(benzyloxy)carbonyl]amino}-3-cyclohexylpropanoic acid
- 2-{benzyl(benzyloxy)carbonylamino}-3-cyclohexylpropanoic acid
-
- インチ: 1S/C24H29NO4/c26-23(27)22(16-19-10-4-1-5-11-19)25(17-20-12-6-2-7-13-20)24(28)29-18-21-14-8-3-9-15-21/h2-3,6-9,12-15,19,22H,1,4-5,10-11,16-18H2,(H,26,27)
- InChIKey: RFMFYQFBSLZSAN-UHFFFAOYSA-N
- ほほえんだ: OC(C(CC1CCCCC1)N(C(=O)OCC1C=CC=CC=1)CC1C=CC=CC=1)=O
計算された属性
- せいみつぶんしりょう: 395.20965841g/mol
- どういたいしつりょう: 395.20965841g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 29
- 回転可能化学結合数: 9
- 複雑さ: 505
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.8
- トポロジー分子極性表面積: 66.8Ų
2-{benzyl(benzyloxy)carbonylamino}-3-cyclohexylpropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28302991-0.5g |
2-{benzyl[(benzyloxy)carbonyl]amino}-3-cyclohexylpropanoic acid |
2680599-34-0 | 95.0% | 0.5g |
$520.0 | 2025-03-19 | |
Enamine | EN300-28302991-1.0g |
2-{benzyl[(benzyloxy)carbonyl]amino}-3-cyclohexylpropanoic acid |
2680599-34-0 | 95.0% | 1.0g |
$541.0 | 2025-03-19 | |
Enamine | EN300-28302991-5.0g |
2-{benzyl[(benzyloxy)carbonyl]amino}-3-cyclohexylpropanoic acid |
2680599-34-0 | 95.0% | 5.0g |
$1572.0 | 2025-03-19 | |
Enamine | EN300-28302991-0.1g |
2-{benzyl[(benzyloxy)carbonyl]amino}-3-cyclohexylpropanoic acid |
2680599-34-0 | 95.0% | 0.1g |
$476.0 | 2025-03-19 | |
Enamine | EN300-28302991-0.25g |
2-{benzyl[(benzyloxy)carbonyl]amino}-3-cyclohexylpropanoic acid |
2680599-34-0 | 95.0% | 0.25g |
$498.0 | 2025-03-19 | |
Enamine | EN300-28302991-5g |
2-{benzyl[(benzyloxy)carbonyl]amino}-3-cyclohexylpropanoic acid |
2680599-34-0 | 5g |
$1572.0 | 2023-09-07 | ||
Enamine | EN300-28302991-1g |
2-{benzyl[(benzyloxy)carbonyl]amino}-3-cyclohexylpropanoic acid |
2680599-34-0 | 1g |
$541.0 | 2023-09-07 | ||
Enamine | EN300-28302991-10g |
2-{benzyl[(benzyloxy)carbonyl]amino}-3-cyclohexylpropanoic acid |
2680599-34-0 | 10g |
$2331.0 | 2023-09-07 | ||
Enamine | EN300-28302991-10.0g |
2-{benzyl[(benzyloxy)carbonyl]amino}-3-cyclohexylpropanoic acid |
2680599-34-0 | 95.0% | 10.0g |
$2331.0 | 2025-03-19 | |
Enamine | EN300-28302991-2.5g |
2-{benzyl[(benzyloxy)carbonyl]amino}-3-cyclohexylpropanoic acid |
2680599-34-0 | 95.0% | 2.5g |
$1063.0 | 2025-03-19 |
2-{benzyl(benzyloxy)carbonylamino}-3-cyclohexylpropanoic acid 関連文献
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
2-{benzyl(benzyloxy)carbonylamino}-3-cyclohexylpropanoic acidに関する追加情報
Introduction to 2-{benzyl(benzyloxy)carbonylamino}-3-cyclohexylpropanoic acid (CAS No. 2680599-34-0)
2-{benzyl(benzyloxy)carbonylamino}-3-cyclohexylpropanoic acid, identified by its Chemical Abstracts Service (CAS) number 2680599-34-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, featuring a complex structure with both protective and functional groups, exhibits potential applications in drug synthesis and molecular research. Its unique chemical properties make it a valuable intermediate in the development of novel therapeutic agents.
The molecular structure of 2-{benzyl(benzyloxy)carbonylamino}-3-cyclohexylpropanoic acid consists of a benzyl group, a benzyloxy carbonyl group, an amino group, and a cyclohexyl-substituted propanoic acid backbone. This arrangement imparts distinct reactivity and stability, making it suitable for various synthetic transformations. The presence of the benzyl(benzyloxy)carbonyl (Boc) protecting group is particularly noteworthy, as it is commonly employed in peptide synthesis to safeguard amino groups during subsequent reactions. This protective strategy ensures selective modification and enhances the overall yield of peptide-based pharmaceuticals.
In recent years, the demand for high-quality intermediates in pharmaceutical manufacturing has surged, driven by advancements in drug discovery technologies. 2-{benzyl(benzyloxy)carbonylamino}-3-cyclohexylpropanoic acid has emerged as a critical component in the synthesis of peptide mimetics and protease inhibitors. These compounds are pivotal in treating a range of diseases, including cancer, infectious disorders, and inflammatory conditions. The cyclohexyl substituent in the molecule contributes to improved solubility and bioavailability, which are essential factors in drug development.
Recent studies have highlighted the role of 2-{benzyl(benzyloxy)carbonylamino}-3-cyclohexylpropanoic acid in the development of targeted therapies. For instance, researchers have explored its potential as a precursor in the synthesis of novel protease inhibitors that exhibit high selectivity for specific enzymatic targets. Such inhibitors are crucial in modulating disease pathways at the molecular level. The Boc-protected amino group allows for controlled deprotection under mild acidic conditions, facilitating the integration of this compound into larger peptide sequences without unintended side reactions.
The compound's stability under various reaction conditions makes it an attractive choice for industrial-scale synthesis. Additionally, its compatibility with modern purification techniques ensures high-purity intermediates, which are indispensable for regulatory compliance and clinical efficacy. The cyclohexyl moiety further enhances its utility by providing steric hindrance that can influence reaction kinetics and product selectivity.
From a synthetic chemistry perspective, 2-{benzyl(benzyloxy)carbonylamino}-3-cyclohexylpropanoic acid exemplifies the importance of functional group diversity in designing versatile intermediates. Its incorporation into multi-step synthetic routes enables the creation of complex molecular architectures with tailored biological activities. This flexibility is particularly valuable in medicinal chemistry, where structural modifications can significantly impact drug potency and pharmacokinetic properties.
The pharmaceutical industry continues to leverage advanced computational methods to optimize synthetic pathways involving such intermediates. By integrating machine learning algorithms with experimental data, researchers can predict optimal reaction conditions and minimize trial-and-error approaches. This synergy between computational modeling and experimental validation accelerates the development pipeline for new therapeutics.
Moreover, 2-{benzyl(benzyloxy)carbonylamino}-3-cyclohexylpropanoic acid has found applications beyond traditional drug synthesis. It serves as a valuable tool in biochemical assays and enzyme inhibition studies due to its well-defined reactivity profile. Such studies contribute to our fundamental understanding of enzyme mechanisms and provide insights into potential therapeutic targets.
The compound's role in peptide chemistry is particularly noteworthy. Peptides have gained prominence as therapeutic agents due to their specificity and reduced immunogenicity compared to small-molecule drugs. The Boc-protecting group ensures that peptide chains are assembled correctly without premature degradation or side reactions. This precision is crucial for developing biologics with high therapeutic efficacy.
In conclusion,2-{benzyl(benzyloxy)carbonylamino}-3-cyclohexylpropanoic acid (CAS No. 2680599-34-0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and reactivity make it an indispensable intermediate in drug development, particularly for peptide-based therapies. As research continues to uncover new applications for this compound, its importance in medicinal chemistry is expected to grow further.
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